molecular formula C14H17N3O3 B1396386 tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate CAS No. 1053656-50-0

tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

Cat. No. B1396386
M. Wt: 275.3 g/mol
InChI Key: YQIVMTRTQWCQOQ-UHFFFAOYSA-N
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Description

Tert-butyl carbamate is described as white to slightly yellow needles . It has been used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Synthesis Analysis

In a dry reaction flask, Boc anhydride (0.8mmol) and ethanol (3.5mL) are added, and then the reaction mixture is cooled in an ice bath . A 70% aqueous ammonia solution (0.6 mL) is slowly added to the reaction system . The mixture is then stirred at about 0°C for 1 hour, after which the reaction mixture is transferred to room temperature and stirred for 18 hours .


Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .


Physical And Chemical Properties Analysis

It has a melting point of 107.0 111.0 °C and is soluble in methanol .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Bioactive Analogs : Novel bioactive 1,2,4-oxadiazole natural product analogs, including compounds with tert-butyl-1,2,4-oxadiazol-5-yl moieties, were synthesized and characterized. These compounds were tested for antitumor activity, showing potential in cancer research (Maftei et al., 2013).

Luminescence in Oxadiazole Derivatives : The luminescence properties of tert-butyl-1,2,4-oxadiazol-5-yl derivatives were investigated, revealing their potential in the development of organic light-emitting diodes (OLEDs) and other photophysical applications (Cooper et al., 2022).

Chemical Reactions and Properties

Solid State Synthesis : Solid state synthesis of tert-butyl-1,2,4-oxadiazol-5-yl derivatives demonstrated unique fluorescence properties, suggesting applications in optical materials and sensors (Wei, 2007).

Tert-Butyl Nitrite Mediated Synthesis : A study presented the tert-butyl nitrite (TBN) mediated synthesis of 1,2,4-oxadiazol-5(4H)-ones from terminal aryl alkenes, highlighting the method's efficiency and its potential in synthetic organic chemistry (Sau et al., 2019).

Deprotection Techniques

Deprotection of tert-Butyl Carbamates : Research demonstrated the use of aqueous phosphoric acid as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, a method that could be important for pharmaceutical synthesis and other chemical processes (Li et al., 2006).

Safety And Hazards

Tert-butyl carbamate has been associated with the following hazard statements: H315 - H317 - H319 - H410 . Precautionary statements include P261 - P264 - P273 - P280 - P280 - P391 .

properties

IUPAC Name

tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-14(2,3)19-13(18)15-9-11-16-12(17-20-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVMTRTQWCQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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